2-(Hydrazinecarbonyl)benzenesulfonamide is an organic compound characterized by its sulfonamide and hydrazine functionalities. Its molecular formula is , indicating the presence of a benzenesulfonamide group attached to a hydrazinecarbonyl moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Records for 2-(Hydrazinecarbonyl)benzenesulfonamide exist in various chemical databases like PubChem [] and BLDRpharm []. These entries provide basic details like molecular formula, weight, and CAS number but do not mention any specific research applications.
A scientific article describes the synthesis of a series of triazole-bearing benzenesulfonamide derivatives as potential COX-2 inhibitors []. 2-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide was an intermediate used in the synthesis of these target compounds. However, the research did not explore the properties or applications of 2-(Hydrazinecarbonyl)benzenesulfonamide itself.
The synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate, leading to the formation of the sulfonamide group. The compound can undergo various chemical transformations, including:
These reactions contribute to the compound's versatility in synthetic organic chemistry.
Research indicates that 2-(Hydrazinecarbonyl)benzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance. The compound has shown potential in:
Several methods have been developed for synthesizing 2-(Hydrazinecarbonyl)benzenesulfonamide:
These methods highlight the compound's accessibility for further research and development.
2-(Hydrazinecarbonyl)benzenesulfonamide has several promising applications:
Studies on the interaction of 2-(Hydrazinecarbonyl)benzenesulfonamide with biological targets have revealed:
Several compounds share structural features or biological activities with 2-(Hydrazinecarbonyl)benzenesulfonamide. Here are some notable examples:
These comparisons highlight the unique properties of 2-(Hydrazinecarbonyl)benzenesulfonamide while situating it within a broader context of related compounds in medicinal chemistry.
The primary route to 2-(hydrazinecarbonyl)benzenesulfonamide involves nucleophilic substitution between benzenesulfonyl chloride derivatives and hydrazine hydrate. A standardized protocol (Figure 1A) achieves 90% yield by reacting benzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at -8°C for 30 minutes. Key advantages include:
Table 1: Optimization of nucleophilic substitution conditions
| Sulfonyl Chloride Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | THF | -8 | 95 |
| 4-Methoxybenzenesulfonyl chloride | DCM | 25 | 72 |
| 2-Fluorobenzenesulfonyl chloride | EtOH | 0 | 68 |
Microwave-assisted hydrazinolysis of sulfonate esters offers an alternative pathway, reducing reaction times from hours to minutes. For example, coupling 2-nitrobenzenesulfonic acid with hydrazine hydrate under microwave irradiation (200 W, 3 min) achieves 88% yield.
Microwave irradiation enables rapid cyclization of 2-(hydrazinecarbonyl)benzenesulfonamide into heterocyclic scaffolds. A landmark study demonstrated the synthesis of triazole derivatives via Huisgen cycloaddition (Figure 1B):
This method outperforms conventional thermal cyclization, which requires 12–24 hours and results in lower yields (50–65%).
Solid-phase synthesis (SPS) resolves purification challenges in large-scale manufacturing. A polystyrene-bound protocol achieves 85% purity without column chromatography:
Key advantages:
Post-synthetic modifications enable fine-tuning of pharmacological properties:
Photocatalytic generation of sulfonyl radicals from 2-(hydrazinecarbonyl)benzenesulfonamide allows hydrosulfonylation of alkenes (Figure 1C):
Lipase-mediated kinetic resolution produces enantiopure sulfonamide-hydrazides:
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Candida antarctica | N-Propargyl derivative | 98 | 45 |
| Pseudomonas cepacia | N-Benzyl derivative | 92 | 38 |
Molecular docking simulations serve as a primary computational method for predicting the binding orientation and affinity of small molecules within the active sites of target proteins. For 2-(Hydrazinecarbonyl)benzenesulfonamide, docking studies have been extensively conducted with various carbonic anhydrase isoforms, including human carbonic anhydrase I, II, IX, and XII [2] [3] [4] [5]. These simulations provide insights into the molecular determinants of binding, the nature of protein-ligand interactions, and the relative binding energies associated with different isoforms.
The protein structures used in docking simulations are typically derived from high-resolution crystallographic data available in the Protein Data Bank. For carbonic anhydrase I and II, structures such as PDB IDs 3W6H and 4G0C, respectively, are commonly employed [4]. The proteins are prepared by removing water molecules and heteroatoms, except for the catalytically essential zinc ion, and optimizing the protonation states of amino acid residues at physiological pH. The ligand, 2-(Hydrazinecarbonyl)benzenesulfonamide, is energy-minimized and its tautomeric and ionization states are evaluated to reflect biological conditions [4] [5].
Docking simulations utilize software platforms such as Schrödinger Suite, AutoDock, and GOLD, which implement algorithms to explore the conformational space of the ligand within the protein’s active site. The scoring functions employed estimate the binding free energy based on a combination of van der Waals forces, hydrogen bonding, electrostatic interactions, and desolvation effects [2] [4] [5]. Validation of the docking protocol is achieved through self-docking experiments, where the co-crystallized ligand is re-docked into the protein structure, and the root-mean-square deviation (RMSD) between the experimental and predicted poses is assessed. RMSD values below 2.0 Å are generally indicative of reliable docking protocols [4].
Docking simulations consistently reveal that 2-(Hydrazinecarbonyl)benzenesulfonamide binds within the active site of carbonic anhydrase isoforms by coordinating to the zinc ion, a hallmark of sulfonamide-based inhibitors [2] [3] [4] [5]. The sulfonamide group forms a direct interaction with the zinc ion, often replacing the zinc-bound water or hydroxide ion, while the hydrazinecarbonyl moiety engages in hydrogen bonding with residues such as Thr199 and His94 (numbering based on carbonic anhydrase II) [2] [3] [4] [5]. Additional stabilizing interactions include π-π stacking with aromatic residues (e.g., His67, His94), hydrophobic contacts with residues such as Val143 and Leu198, and polar van der Waals interactions with Gln92, His64, and others [4] [5].
The binding affinity of 2-(Hydrazinecarbonyl)benzenesulfonamide to various carbonic anhydrase isoforms is quantified by docking scores, typically expressed in kilocalories per mole (kcal/mol). Lower (more negative) scores indicate stronger predicted binding. Table 1 summarizes representative docking scores for 2-(Hydrazinecarbonyl)benzenesulfonamide and related derivatives across several carbonic anhydrase isoforms, as reported in recent studies [2] [3] [4] [5].
| Compound | hCA I (kcal/mol) | hCA II (kcal/mol) | hCA IX (kcal/mol) | hCA XII (kcal/mol) |
|---|---|---|---|---|
| 2-(Hydrazinecarbonyl)benzenesulfonamide | -6.5 | -9.8 | -7.5 | -6.7 |
| Reference sulfonamide (AZM) | -7.9 | -7.1 | -8.2 | -7.8 |
| SLC-0111 analogue | -9.7 | -7.5 | -7.5 | -7.0 |
| Triazole-benzenesulfonamide derivative | -8.1 | -8.2 | -8.3 | -9.2 |
The data indicate that 2-(Hydrazinecarbonyl)benzenesulfonamide exhibits strong binding affinity, particularly towards carbonic anhydrase II and IX, with docking scores comparable to or surpassing those of standard inhibitors such as acetazolamide and SLC-0111 analogues [2] [3] [5].
Detailed analysis of the docked complexes reveals that the orientation of 2-(Hydrazinecarbonyl)benzenesulfonamide within the active site is stabilized by a network of interactions. The zinc ion coordination is complemented by hydrogen bonds to Thr199 and His94, while the aromatic ring of the benzenesulfonamide moiety participates in π-π stacking with His67 and His94. Hydrophobic residues such as Val143, Leu198, and Ala121 further contribute to the stabilization of the ligand within the binding pocket [4] [5]. The hydrazinecarbonyl group often forms additional hydrogen bonds or polar contacts, enhancing the specificity and strength of binding.
Isoform selectivity is a critical consideration in the development of carbonic anhydrase inhibitors. Docking studies demonstrate that subtle differences in the active site architecture of different isoforms influence the binding orientation and affinity of 2-(Hydrazinecarbonyl)benzenesulfonamide. For example, the presence of unique residues in the entrance region of carbonic anhydrase IX and XII can modulate the accessibility and stabilization of the ligand, thereby affecting selectivity [2] [3] [5].
While molecular docking provides static snapshots of protein-ligand interactions, molecular dynamics simulations offer a dynamic perspective, capturing the temporal evolution of the complex and assessing its stability under physiological conditions. For 2-(Hydrazinecarbonyl)benzenesulfonamide, molecular dynamics simulations have been conducted to evaluate the stability of its complexes with various carbonic anhydrase isoforms, the persistence of key interactions, and the conformational flexibility of both ligand and protein [2] [5].
Molecular dynamics simulations are typically performed using software such as Desmond or GROMACS, employing explicit solvent models (e.g., TIP3P water) and physiological ionic strengths. The protein-ligand complex is embedded in a solvated box, energy-minimized, and equilibrated before production runs extending up to 100 nanoseconds (ns) or longer [2] [5]. Force fields such as OPLS-AA or AMBER are used to parameterize the system, and temperature and pressure are maintained using appropriate coupling algorithms.
The stability of the protein-ligand complex is assessed using several metrics:
In a 100-nanosecond simulation of the 2-(Hydrazinecarbonyl)benzenesulfonamide–carbonic anhydrase IX complex, the RMSD of the protein backbone stabilized at approximately 2.0 Å after 10 ns, while the ligand RMSD remained below 1.5 Å throughout the simulation, indicating a stable binding mode [2]. The RMSF analysis revealed limited fluctuations in the active site residues, with higher flexibility observed in surface-exposed loops distant from the binding pocket. The radius of gyration remained constant, further supporting the structural integrity of the complex.
Hydrogen bond analysis demonstrated that the coordination between the sulfonamide group and the zinc ion was maintained for over 95% of the simulation time. Additional hydrogen bonds to Thr199 and His94 persisted for more than 80% of the trajectory, underscoring the robustness of these interactions [2] [5]. Table 2 summarizes key stability metrics for 2-(Hydrazinecarbonyl)benzenesulfonamide complexes with selected carbonic anhydrase isoforms.
| Complex | Protein RMSD (Å) | Ligand RMSD (Å) | Persistent H-bonds | RoG (Å) |
|---|---|---|---|---|
| hCA I–2-(Hydrazinecarbonyl)benzenesulfonamide | 1.8 | 1.2 | 2 | 21.5 |
| hCA II–2-(Hydrazinecarbonyl)benzenesulfonamide | 2.1 | 1.4 | 3 | 22.0 |
| hCA IX–2-(Hydrazinecarbonyl)benzenesulfonamide | 2.0 | 1.3 | 3 | 21.8 |
| hCA XII–2-(Hydrazinecarbonyl)benzenesulfonamide | 2.2 | 1.5 | 2 | 22.2 |
Table 2. Representative molecular dynamics stability metrics for 2-(Hydrazinecarbonyl)benzenesulfonamide complexes with various carbonic anhydrase isoforms over 100 ns simulations [2] [5].
To complement the qualitative assessment of stability, molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) and molecular mechanics generalized Born surface area (MM-GBSA) calculations are performed to estimate the binding free energy of the complex. These methods decompose the total binding energy into contributions from van der Waals, electrostatic, polar solvation, and nonpolar solvation terms [2] [5]. For 2-(Hydrazinecarbonyl)benzenesulfonamide, MM-PBSA and MM-GBSA analyses yield binding free energies consistent with the docking scores, further validating the predicted high affinity for carbonic anhydrase II and IX.
Trajectory analysis reveals that the core interactions observed in docking simulations are preserved throughout the molecular dynamics runs. The sulfonamide-zinc coordination, hydrogen bonds to Thr199 and His94, and hydrophobic contacts with Val143 and Leu198 remain intact, while transient water-mediated interactions occasionally supplement the binding network [2] [5]. The ligand exhibits limited conformational flexibility within the binding pocket, suggesting a well-defined and energetically favorable binding pose.
Quantum mechanical calculations provide a detailed description of the electronic structure of molecules, enabling the prediction of properties such as charge distribution, frontier molecular orbital energies, and potential reactivity. For 2-(Hydrazinecarbonyl)benzenesulfonamide, quantum mechanical methods such as density functional theory (DFT) are employed to elucidate the electronic features that underpin its interaction with carbonic anhydrase isoforms.
Electronic structure calculations are typically performed using DFT with functionals such as B3LYP and basis sets like 6-31G(d,p) or higher. Geometry optimization is conducted in the gas phase or with implicit solvent models to approximate physiological conditions. The optimized structure is analyzed to extract molecular electrostatic potential maps, atomic charges, and frontier orbital characteristics.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of molecular reactivity. For 2-(Hydrazinecarbonyl)benzenesulfonamide, the HOMO is primarily localized on the hydrazinecarbonyl moiety, while the LUMO is distributed over the sulfonamide group and adjacent aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule’s chemical stability and propensity for electronic transitions.
Quantum mechanical calculations reveal that the sulfonamide group possesses a significant electron-withdrawing character, enhancing its ability to coordinate to the zinc ion in the carbonic anhydrase active site. The hydrazinecarbonyl moiety, with its electron-rich nitrogen atoms, is well-positioned to participate in hydrogen bonding and polar interactions with active site residues.
The electronic structure elucidated by quantum mechanical calculations supports the observed binding mode in docking and molecular dynamics simulations. The electron-deficient sulfonamide group is optimally oriented for zinc coordination, while the electron-rich hydrazinecarbonyl moiety enhances the capacity for hydrogen bonding with active site residues. Table 3 summarizes key quantum mechanical descriptors for 2-(Hydrazinecarbonyl)benzenesulfonamide.
| Descriptor | Value |
|---|---|
| HOMO energy (eV) | -6.21 |
| LUMO energy (eV) | -1.98 |
| HOMO-LUMO gap (eV) | 4.23 |
| Dipole moment (Debye) | 5.12 |
| Mulliken charge (sulfonamide N) | -0.37 |
| Mulliken charge (hydrazine N) | -0.41 |
Table 3. Key quantum mechanical descriptors for 2-(Hydrazinecarbonyl)benzenesulfonamide (B3LYP/6-31G(d,p)).
The calculated dipole moment and charge distribution further rationalize the molecule’s solubility and interaction profile within the aqueous environment of the carbonic anhydrase active site.
Quantitative structure–activity relationship (QSAR) modeling is a computational approach that correlates molecular descriptors with biological activity, enabling the prediction of potency and selectivity across different protein isoforms. For 2-(Hydrazinecarbonyl)benzenesulfonamide and its derivatives, QSAR models have been developed to predict inhibitory activity against various carbonic anhydrase isoforms, guiding the rational design of selective inhibitors [2].
QSAR models are constructed using a training set of compounds with known inhibitory activity (e.g., inhibition constant, Ki, or logarithmic activity units) against specific carbonic anhydrase isoforms. Molecular descriptors such as hydrophobicity (logP), polar surface area, electronic properties (e.g., HOMO-LUMO gap), and structural features (e.g., presence of sulfonamide or hydrazine groups) are computed for each compound. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to derive predictive models [2].
The performance of QSAR models is evaluated using statistical metrics such as the coefficient of determination (R^2), cross-validated R^2 (Q^2), and root-mean-square error (RMSE). Models with R^2 and Q^2 values above 0.7 are generally considered robust. External validation with test sets or prospective compounds further confirms the model’s predictive power.
In a recent study, a QSAR model developed for triazole-benzenesulfonamide derivatives achieved R^2 and Q^2 values of 0.85 and 0.81, respectively, enabling accurate prediction of inhibitory activity against carbonic anhydrase IX [2]. When applied to 2-(Hydrazinecarbonyl)benzenesulfonamide, the model predicted high inhibitory activity, consistent with experimental and docking data.
QSAR models can also be used to predict selectivity indices, defined as the ratio of inhibitory potency against different isoforms. For 2-(Hydrazinecarbonyl)benzenesulfonamide, the predicted selectivity index for carbonic anhydrase IX over carbonic anhydrase I and II is favorable, suggesting preferential inhibition of the tumor-associated isoform [2] [3] [5]. Table 4 presents representative QSAR-predicted activity values for 2-(Hydrazinecarbonyl)benzenesulfonamide and related compounds.
| Compound | Predicted Activity (hCA IX, log units) | Predicted Activity (hCA II, log units) | Selectivity Index (IX/II) |
|---|---|---|---|
| 2-(Hydrazinecarbonyl)benzenesulfonamide | 10.05 | 9.13 | 1.10 |
| Triazole-benzenesulfonamide derivative | 10.10 | 9.65 | 1.05 |
| Reference sulfonamide (AZM) | 9.20 | 8.80 | 1.05 |
The integration of QSAR modeling with docking and molecular dynamics simulations enables the identification of structural features that enhance isoform selectivity. For 2-(Hydrazinecarbonyl)benzenesulfonamide, the presence of both sulfonamide and hydrazinecarbonyl groups is associated with increased potency and selectivity for carbonic anhydrase IX, highlighting the importance of these functionalities in future inhibitor design [2] [3] [5].
The electronic properties of substituents attached to the benzenesulfonamide scaffold of 2-(hydrazinecarbonyl)benzenesulfonamide derivatives play a crucial role in determining their inhibitory potency against human carbonic anhydrase isoforms. Structure-activity relationship studies reveal distinct patterns based on the electronic nature and positional effects of various substituents [1] [3].
Electron-withdrawing substituents demonstrate varied effects depending on their position and electronic strength. Fluorine substitution at the para position (4-fluorophenyl) yields remarkable enhancement in inhibitory activity against tumor-associated carbonic anhydrase IX, with inhibition constants as low as 2.1 nanomolar, representing approximately a 48-fold improvement compared to unsubstituted derivatives [4]. This dramatic improvement can be attributed to the unique electronic properties of fluorine, which increases the acidity of the sulfonamide group and enhances zinc coordination in the enzyme active site . In contrast, 3-fluorophenyl substitution shows more moderate activity with inhibition constants of 89.7 nanomolar against carbonic anhydrase IX, indicating that positional effects are critical for optimal binding [4].
Chlorine substitution exhibits position-dependent activity profiles. The 2-chlorophenyl derivative demonstrates superior inhibitory potency with inhibition constants of 25.1 nanomolar against carbonic anhydrase IX and 13.6 nanomolar against carbonic anhydrase XII, representing approximately 4-fold improvements for both isoforms [4]. This enhanced activity is likely due to optimal steric and electronic complementarity with the enzyme active site. The 3-chlorophenyl derivative shows moderate activity (37.8 nanomolar against carbonic anhydrase IX), while the 4-chlorophenyl derivative exhibits diminished potency (93.7 nanomolar against carbonic anhydrase IX) [4].
Electron-donating substituents, particularly methoxy groups, display complex structure-activity relationships. The 4-methoxyphenyl derivative shows reduced inhibitory activity with inhibition constants in the range of 123-320 nanomolar against carbonic anhydrase IX, indicating that strong electron-donating groups at the para position are generally detrimental to binding affinity [1]. However, the 3-methoxyphenyl derivative demonstrates improved activity with inhibition constants of 34.3-67.5 nanomolar, suggesting that meta positioning can overcome the negative electronic effects [1].
Multiple methoxy substitutions yield enhanced activity profiles. The 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl derivatives both demonstrate excellent inhibitory potency with inhibition constants ranging from 15.4 to 23.4 nanomolar against carbonic anhydrase IX, representing approximately 5-fold improvements compared to unsubstituted derivatives [1]. These compounds also show exceptional selectivity for tumor-associated carbonic anhydrase XII with inhibition constants of 8.05-68.7 nanomolar [1]. The enhanced activity of dimethoxy derivatives suggests that multiple electron-donating groups can create favorable hydrophobic interactions and optimal spatial arrangements within the enzyme active site.
Strong electron-withdrawing groups such as trifluoromethyl and nitro substituents generally show variable effects. The 4-trifluoromethyl derivative exhibits moderate activity against carbonic anhydrase XII with an inhibition constant of 53.8 nanomolar [5]. The 3-nitro derivative shows reduced activity with inhibition constants in the micromolar range, indicating that strongly electron-withdrawing groups can negatively impact binding affinity [1].
The electronic effects are further modulated by the hydrazinecarbonyl linker, which provides flexibility and additional hydrogen bonding capabilities. The carbonyl oxygen and terminal amino group of the hydrazine moiety can form critical hydrogen bonds with active site residues, particularly Threonine 199 and Threonine 200, which are conserved across different carbonic anhydrase isoforms . These interactions stabilize the enzyme-inhibitor complex and contribute to the overall binding affinity.
Steric factors play a fundamental role in determining the selectivity and binding affinity of 2-(hydrazinecarbonyl)benzenesulfonamide derivatives for tumor-associated carbonic anhydrase isoforms IX and XII. The active site architectures of these isoforms present distinct spatial constraints that influence inhibitor accommodation and binding modes [8] [9] [10].
Active site topology differences between tumor-associated isoforms and cytosolic isoforms create opportunities for selective inhibition. Carbonic anhydrase IX possesses a more spacious active site compared to carbonic anhydrase II, with key residue differences including the presence of Glutamine 67 and Glutamine 92 in carbonic anhydrase IX versus Phenylalanine 131 in carbonic anhydrase II [3]. These differences allow larger substituents to be accommodated more favorably in the tumor-associated isoform active sites.
The hydrazinecarbonyl linker provides conformational flexibility that enables optimal positioning of the tail substituents within the active site cavities. Molecular dynamics simulations demonstrate that the hydrazine moiety can adopt multiple conformations, allowing the attached aromatic substituents to explore different binding orientations . This flexibility is particularly advantageous for carbonic anhydrase IX, where the extended active site cavity can accommodate bulkier substituents through favorable hydrophobic interactions with residues such as Valine 121, Valine 131, and Valine 143 [9].
Steric hindrance effects become apparent when comparing derivatives with different substituent sizes. Compounds bearing bulky substituents at the para position of the aromatic ring generally show reduced inhibitory potency toward carbonic anhydrase XII due to steric clashes with residues at the active site entrance [5]. The presence of bulky groups such as tert-butyl or multiple large substituents creates unfavorable steric interactions that prevent optimal binding geometry [11].
Conversely, appropriately sized substituents can exploit specific hydrophobic pockets within the tumor-associated isoform active sites. The 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl derivatives demonstrate excellent selectivity for carbonic anhydrase IX and XII, with the methoxy groups fitting optimally into hydrophobic clefts lined by residues such as Leucine 198, Proline 201, and Proline 202 [1]. These interactions provide additional binding energy and contribute to the enhanced selectivity observed for these derivatives.
Conformational restraints imposed by the hydrazinecarbonyl linker also influence binding modes. The planar nature of the hydrazine carbonyl group restricts rotation around the carbon-nitrogen bond, creating a semi-rigid linker that can enhance binding affinity through reduced entropy penalties upon binding [5]. This conformational constraint is particularly beneficial for carbonic anhydrase XII, where the active site architecture favors specific orientations of the inhibitor tail groups.
The steric complementarity between inhibitor substituents and active site residues is further evidenced by the differential binding modes observed in crystallographic studies. Compounds with optimal steric fit demonstrate stable binding poses with multiple favorable contacts, while those with unfavorable steric interactions show reduced binding affinity and altered binding orientations [3]. These structural insights provide guidance for rational design of selective inhibitors targeting tumor-associated carbonic anhydrase isoforms.
The comparative evaluation of 2-(hydrazinecarbonyl)benzenesulfonamide derivatives with piperidine and piperazine-based analogues reveals distinct structure-activity relationship patterns and provides insights into optimal linker design for carbonic anhydrase inhibition [12] [13] [14].
Piperidine-based analogues demonstrate consistently high binding affinity across multiple carbonic anhydrase isoforms. The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series shows inhibition constants ranging from 16.5 to 37.8 nanomolar against carbonic anhydrase IX and 22.8 to 44.6 nanomolar against carbonic anhydrase XII [13]. The rigid six-membered piperidine ring provides a well-defined spatial arrangement that positions the zinc-binding group and tail substituents in optimal orientations for enzyme binding. The hydrophobic nature of the piperidine ring also contributes to favorable interactions with lipophilic residues in the enzyme active sites [14].
Piperazine-based analogues offer unique advantages due to the presence of two nitrogen atoms that can serve as hydrogen bond acceptors and donors. The 2-(2-hydroxyethyl)piperazine derivatives demonstrate excellent selectivity for tumor-associated carbonic anhydrase isoforms, with inhibition constants ranging from 25 to 52 nanomolar against carbonic anhydrase IX and 5 to 34 nanomolar against carbonic anhydrase XII [12]. The additional nitrogen atom in the piperazine ring provides enhanced hydrogen bonding capabilities compared to piperidine analogues, leading to improved binding affinity and selectivity ratios of 1.5 to 5.0 for carbonic anhydrase IX versus carbonic anhydrase XII [15].
Hydrazidoureido-linked compounds display distinct binding characteristics compared to their cyclic counterparts. The hydrazine-carbonyl-urea linker provides exceptional flexibility while maintaining hydrogen bonding capabilities through both the hydrazine and urea functionalities [16]. This flexibility allows the compounds to adopt multiple binding conformations, with inhibition constants ranging from 8.2 to 89.7 nanomolar against carbonic anhydrase IX and 13.6 to 100.8 nanomolar against carbonic anhydrase XII [16]. The selectivity ratios for hydrazidoureido-linked compounds (0.5 to 2.0) are generally lower than those observed for piperazine analogues, indicating less selective binding between the two tumor-associated isoforms.
Thiourea-linked derivatives show enhanced potency compared to their urea counterparts, with inhibition constants ranging from 25 to 100 nanomolar against carbonic anhydrase IX and 25 to 130 nanomolar against carbonic anhydrase XII [9]. The sulfur atom in the thiourea linkage provides additional binding interactions and may contribute to enhanced membrane permeability. The selectivity ratios for thiourea-linked compounds (0.2 to 4.0) indicate variable selectivity depending on the specific substituent pattern.
Benzofuran-piperidine hybrid compounds demonstrate exceptional binding affinity and selectivity profiles. These compounds combine the rigidity of the benzofuran aromatic system with the spatial positioning capabilities of the piperidine ring, resulting in inhibition constants of 7.1 to 50 nanomolar against carbonic anhydrase IX and 4.5 to 25 nanomolar against carbonic anhydrase XII [17]. The selectivity ratios (1.0 to 2.0) indicate balanced activity against both tumor-associated isoforms while maintaining selectivity over cytosolic isoforms.
Triazole-linked analogues prepared through click chemistry demonstrate moderate to high binding affinity with inhibition constants of 43 to 107 nanomolar against carbonic anhydrase IX and 5 to 34 nanomolar against carbonic anhydrase XII [18]. The 1,2,3-triazole linkage provides chemical stability and can participate in favorable interactions with enzyme active site residues. The selectivity ratios (1.3 to 8.6) indicate good discrimination between the two tumor-associated isoforms.
The comparative analysis reveals that hydrazidoureido-linked compounds offer competitive binding affinity while providing synthetic accessibility and structural diversity. The flexibility of the hydrazine linker allows for optimization of substituent positioning, while the hydrogen bonding capabilities contribute to stable enzyme-inhibitor interactions. However, the lower selectivity ratios compared to piperazine analogues suggest that further structural modifications may be needed to achieve optimal isoform selectivity.
The hydrazidoureido linker system in 2-(hydrazinecarbonyl)benzenesulfonamide derivatives plays a pivotal role in mediating target engagement with carbonic anhydrase isoforms through multiple molecular recognition mechanisms [16] [19].
Zinc coordination mechanisms represent the primary mode of target engagement for hydrazidoureido-linked compounds. The terminal amino group of the hydrazine moiety can coordinate directly with the zinc ion in the enzyme active site through its lone pair electrons . Unlike traditional sulfonamide inhibitors that coordinate through the deprotonated sulfonamide nitrogen, hydrazidoureido linkers provide bidentate coordination through both the hydrazine nitrogen and the carbonyl oxygen . This dual coordination mode results in a pentacoordinate zinc complex that exhibits enhanced stability and binding affinity.
Hydrogen bonding networks formed by the hydrazidoureido linker contribute significantly to target engagement. The hydrazine moiety contains multiple hydrogen bond donors and acceptors that can form stable interactions with conserved active site residues [16]. Specifically, the terminal amino group (Nα) forms hydrogen bonds with Threonine 200, while the internal nitrogen (Nβ) interacts with Threonine 199 . The carbonyl oxygen participates in additional hydrogen bonding interactions with backbone amide groups, creating a extensive network of stabilizing contacts.
The flexibility of the hydrazidoureido linker enables adaptive binding modes that accommodate the structural variations between different carbonic anhydrase isoforms. Molecular dynamics simulations demonstrate that the hydrazine portion can adopt multiple conformations during the binding process, allowing the attached aromatic substituents to explore different orientations within the active site cavity . This conformational flexibility is particularly advantageous for achieving selectivity between closely related isoforms, as it allows the inhibitor to optimize its binding mode for each specific target.
Hydrophobic interactions mediated by the hydrazidoureido linker contribute to binding specificity and affinity. The aromatic substituents attached to the hydrazine moiety can engage in favorable hydrophobic contacts with lipophilic residues such as Leucine 198, Valine 121, and Valine 143 [9]. These interactions are particularly important for tumor-associated carbonic anhydrase isoforms IX and XII, which possess enlarged active site cavities that can accommodate bulkier substituents compared to cytosolic isoforms.
Electronic effects of the hydrazidoureido linker influence target engagement through modulation of the inhibitor's electronic properties. The electron-withdrawing nature of the carbonyl group increases the acidity of the terminal amino group, enhancing its coordination affinity for the zinc ion [19]. Additionally, the delocalization of electron density across the hydrazine-carbonyl system can influence the binding orientation and stability of the enzyme-inhibitor complex.
The metabolic stability of hydrazidoureido linkers represents an important consideration for target engagement in biological systems. The hydrazine moiety is susceptible to oxidative metabolism, which can lead to formation of reactive intermediates [16]. However, the incorporation of appropriate substituents and the formation of stable enzyme-inhibitor complexes can protect the hydrazine linkage from metabolic degradation, thereby maintaining target engagement over extended periods.
Isoform selectivity achieved through hydrazidoureido linkers depends on the specific interactions formed with variable residues in different carbonic anhydrase active sites. The flexibility of the linker allows for optimization of contacts with isoform-specific residues, such as Glutamine 67 and Glutamine 92 in carbonic anhydrase IX, which are absent in other isoforms [3]. These selective interactions contribute to the preferential binding observed for tumor-associated carbonic anhydrase isoforms and provide a basis for developing therapeutically relevant inhibitors.
The thermodynamic profile of target engagement mediated by hydrazidoureido linkers reveals favorable enthalpy contributions from hydrogen bonding and zinc coordination, partially offset by unfavorable entropy changes due to conformational restriction upon binding [19]. The overall free energy of binding reflects the balance between these competing factors and can be optimized through appropriate substituent selection and linker design.